2-{[(E)-(6-bromo-1,3-benzodioxol-5-yl)methylidene]amino}-4-chlorophenol
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Overview
Description
2-{[(E)-1-(6-BROMO-1,3-BENZODIOXOL-5-YL)METHYLIDENE]AMINO}-4-CHLOROPHENOL is a complex organic compound characterized by the presence of bromine, chlorine, and a benzodioxole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(E)-1-(6-BROMO-1,3-BENZODIOXOL-5-YL)METHYLIDENE]AMINO}-4-CHLOROPHENOL typically involves the condensation of 6-bromo-1,3-benzodioxole-5-carbaldehyde with 4-chlorophenol in the presence of a suitable base. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2-{[(E)-1-(6-BROMO-1,3-BENZODIOXOL-5-YL)METHYLIDENE]AMINO}-4-CHLOROPHENOL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogen substitution reactions can occur, where the bromine or chlorine atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophilic substitution using sodium iodide in acetone.
Major Products
Oxidation: Formation of corresponding quinones or carboxylic acids.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of iodinated derivatives or other substituted products.
Scientific Research Applications
2-{[(E)-1-(6-BROMO-1,3-BENZODIOXOL-5-YL)METHYLIDENE]AMINO}-4-CHLOROPHENOL has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 2-{[(E)-1-(6-BROMO-1,3-BENZODIOXOL-5-YL)METHYLIDENE]AMINO}-4-CHLOROPHENOL involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-{[(E)-1-(6-BROMO-1,3-BENZODIOXOL-5-YL)METHYLIDENE]AMINO}-4-FLUOROPHENOL
- 2-{[(E)-1-(6-BROMO-1,3-BENZODIOXOL-5-YL)METHYLIDENE]AMINO}-4-METHOXYPHENOL
Uniqueness
2-{[(E)-1-(6-BROMO-1,3-BENZODIOXOL-5-YL)METHYLIDENE]AMINO}-4-CHLOROPHENOL is unique due to the presence of both bromine and chlorine atoms, which can influence its reactivity and biological activity. The combination of these halogens with the benzodioxole moiety provides distinct chemical and physical properties compared to its analogs.
Properties
Molecular Formula |
C14H9BrClNO3 |
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Molecular Weight |
354.58 g/mol |
IUPAC Name |
2-[(6-bromo-1,3-benzodioxol-5-yl)methylideneamino]-4-chlorophenol |
InChI |
InChI=1S/C14H9BrClNO3/c15-10-5-14-13(19-7-20-14)3-8(10)6-17-11-4-9(16)1-2-12(11)18/h1-6,18H,7H2 |
InChI Key |
GABPGVBIFQRJPZ-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C(=C2)C=NC3=C(C=CC(=C3)Cl)O)Br |
Origin of Product |
United States |
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